

Thermal degradation products of 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-thiol

Cat. No.: B142655

[Get Quote](#)

An In-Depth Technical Guide to the Thermal Degradation of **2-Methyltetrahydrofuran-3-thiol**

Abstract

2-Methyltetrahydrofuran-3-thiol (2-MTHF-3T), a potent sulfur-containing aroma compound, is a critical component in the formulation of savory, meaty, and roasted flavors. Despite its importance, it is susceptible to thermal degradation, a process that can significantly alter the sensory profile of food products and introduce impurities in pharmaceutical contexts. This technical guide provides a comprehensive overview of the thermal degradation of 2-MTHF-3T. We will explore the fundamental chemical principles governing its stability, delineate the major degradation pathways including oxidative dimerization and high-temperature fragmentation, and detail the primary degradation products. Furthermore, this guide presents robust analytical workflows and step-by-step protocols for the extraction, separation, and identification of these products, grounded in established scientific methodologies. This document is intended for researchers, flavor chemists, and drug development professionals seeking to understand and mitigate the effects of thermal stress on this pivotal molecule.

Introduction to 2-Methyltetrahydrofuran-3-thiol (2-MTHF-3T)

Chemical Identity and Properties

2-Methyltetrahydrofuran-3-thiol, systematically named 2-methyloxolane-3-thiol, is a heterocyclic thiol. Its structure consists of a saturated five-membered tetrahydrofuran ring with

a methyl group at the C2 position and a thiol group at the C3 position.

Property	Value	Source
CAS Number	57124-87-5	[1]
Molecular Formula	C ₅ H ₁₀ OS	[1]
Molecular Weight	118.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor Profile	Sulfurous, meaty, chicken, roasted notes	[3]
Solubility	Soluble in fat and ethanol; insoluble in water	[1]

Sensory Profile and Industrial Relevance

The significance of 2-MTHF-3T lies in its remarkably potent and complex aroma profile. Even at trace concentrations, it imparts characteristic "meaty" and "roasted" notes that are highly desirable in the food and flavor industry. Its unique sensory characteristics make it an indispensable ingredient for creating authentic flavor profiles in a wide array of products, including processed meats, soups, sauces, and savory snacks.[\[3\]](#) The ability to replicate cooked meat flavors is crucial for enhancing the consumer appeal of many food products.

Natural Occurrence and Formation Pathways

2-MTHF-3T is recognized as a natural degradation product of thiamine (Vitamin B1), particularly during the thermal processing of food.[\[4\]](#) Thiamine degradation is a well-established pathway for the formation of many important sulfur-containing flavor compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#) The related and more frequently studied unsaturated analog, 2-methyl-3-furanthiol, is also formed via thiamine degradation or through Maillard reactions between reducing sugars and the amino acid cysteine.[\[2\]](#)[\[5\]](#) These formation pathways underscore the compound's prevalence in cooked foods and its contribution to their characteristic aromas.

Thermodynamic Stability and Core Degradation Concepts

The thermal degradation of 2-MTHF-3T is governed by the inherent reactivity of its two primary functional components: the thiol group and the tetrahydrofuran ring.

The Thiol Group: A Locus of Reactivity

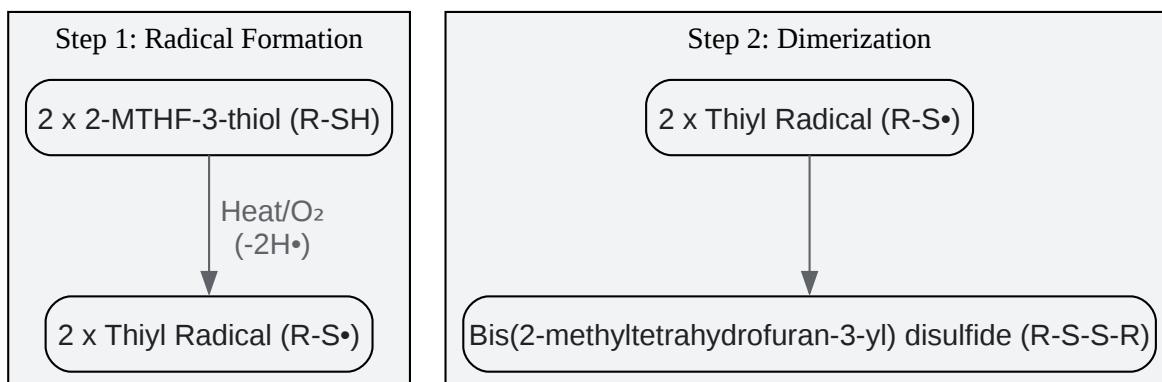
The thiol (-SH) group is the most reactive site on the molecule and the primary point of initial degradation under mild thermal conditions. The sulfur-hydrogen bond is relatively weak and susceptible to homolytic cleavage, particularly in the presence of heat or radical initiators. This ease of hydrogen atom abstraction makes thiols, including 2-MTHF-3T, effective antioxidants but also renders them prone to oxidation.^[8]

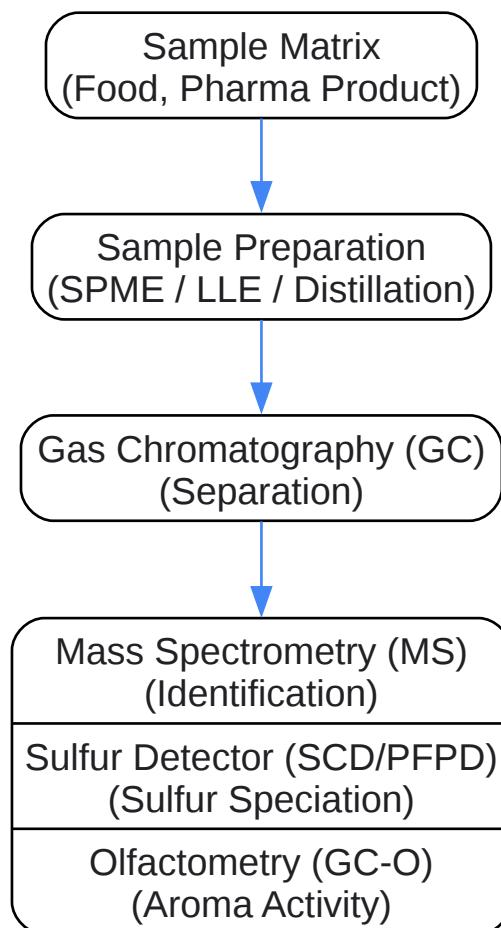
The Tetrahydrofuran Ring: Stability and Fragmentation

The tetrahydrofuran ring is generally more stable than the thiol group. However, at elevated temperatures, it can undergo pyrolytic fragmentation. Studies on the thermal decomposition of the parent structure, 2-methyltetrahydrofuran (2-MTHF), behind reflected shock waves at temperatures between 1179-1361 K, reveal that degradation occurs via C-C and C-O bond fission.^{[9][10]} The primary initial step is the fission of the ring-methyl (C-CH₃) bond, leading to the formation of a tetrahydrofuran radical and a methyl radical.^[9] This serves as a model for the high-energy degradation pathways that could lead to the complete breakdown of the 2-MTHF-3T structure.

Key Factors Influencing Degradation

- Temperature: Higher temperatures directly increase the rate of all degradation reactions. Oxidation rates of related thiols are known to increase with heat.^[8]
- Oxygen: The presence of oxygen is critical for oxidative degradation pathways, leading to the formation of disulfides and other oxidation products.
- Matrix Effects: The surrounding chemical environment (e.g., presence of water, fats, proteins, other antioxidants) can significantly influence degradation rates and pathways. For instance, thiols can bind to proteins in a food matrix, reducing their volatility and availability for other reactions.^[8]


Major Thermal Degradation Pathways and Products


The degradation of 2-MTHF-3T can be broadly categorized into two main pathways depending on the severity of the thermal conditions.

Oxidative Dimerization (Low to Moderate Temperatures)

This is the most common and energetically favorable degradation pathway under typical food processing and storage conditions. The reaction is initiated by the abstraction of the hydrogen atom from the thiol group, forming a thiyl radical. Two of these radicals then combine to form a stable disulfide bond.

- Primary Product: The main product of this pathway is bis(2-methyltetrahydrofuran-3-yl) disulfide. This mechanism is analogous to the well-documented dimerization of the related compound 2-methyl-3-furanthiol (MFT) into bis(2-methyl-3-furyl) disulfide.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. 2-methyl-3-tetrahydrofuran thiol [thegoodsentscompany.com]
- 4. CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google Patents
[patents.google.com]

- 5. researchgate.net [researchgate.net]
- 6. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179-1361 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal degradation products of 2-Methyltetrahydrofuran-3-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142655#thermal-degradation-products-of-2-methyltetrahydrofuran-3-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com